3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine

Medicinal Chemistry Physicochemical Property Optimization Lipophilic Efficiency

Med chem programs targeting CNS kinases require compact, sp3-rich fragments with orthogonal vectors. 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine (MW 141.15, XLogP 0.5) meets this need with a dual-vector aminopyrazole scaffold within favorable CNS MPO space. • C4-fluorine modulates pKa of downstream amines, mitigating P-gp efflux liability • C3-cyclopropyl enables regioselective direct arylation unattainable with simpler alkyl analogs • Direct precursor to fungicidal pyrazole carboxamides via C5-amine derivatization • Ambient shipping; full analytical documentation provided

Molecular Formula C6H8FN3
Molecular Weight 141.15 g/mol
Cat. No. B12328913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine
Molecular FormulaC6H8FN3
Molecular Weight141.15 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NN2)N)F
InChIInChI=1S/C6H8FN3/c7-4-5(3-1-2-3)9-10-6(4)8/h3H,1-2H2,(H3,8,9,10)
InChIKeyCWSBAKYPSHNZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine: Fluorinated Building Block


3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine (CAS 1246384-89-3) is a disubstituted 5-aminopyrazole featuring a cyclopropyl group at the C3-position and a fluorine atom at the C4-position [1]. This low-molecular-weight (141.15 g/mol) heterocyclic core is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical discovery programs, rather than as a standalone bioactive entity [1][2]. Its value proposition lies in the orthogonal diversification potential conferred by its unique substitution pattern, enabling the construction of more complex, target-focused compound libraries.

Medicinal Chemistry Fluorinated aminopyrazole building block for target-focused library synthesis.
Agrochemical Discovery Cyclopropyl-fluoro core for generating bioactive carboxamide derivatives.
Orthogonal Diversification C4-F placeholder enables controlled late-stage functionalization workflows.

Why 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine Is Irreplaceable


Substituting 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine with non-fluorinated (e.g., 3-cyclopropyl-1H-pyrazol-5-amine) or non-cyclopropyl (e.g., 4-fluoro-1H-pyrazol-5-amine) analogs introduces critical liabilities in scaffold utility. The C4-fluorine atom is essential for tuning electronic properties and metabolic stability of downstream compounds, while the absence of the fluorine creates a vacant C-H site, eliminating the potential for late-stage C4-functionalization strategies [1]. Removing the cyclopropyl group not only alters the steric and lipophilic character but also negates the unique attributes demonstrated for C3-cyclopropyl aminopyrazoles in regioselective direct arylation chemistry, which is incompatible with simpler alkyl substituents [2]. These structural features are not interchangeable without fundamentally altering the reactivity, physicochemical profile, and subsequent biological outcomes of the derived final compounds.

Target Product
3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine
Fluorine atom blocks C4 metabolism and modulates electronic properties for downstream compounds.
Potential Substitute
Non-Fluorinated or Non-Cyclopropyl Analogs
Removing fluorine eliminates metabolic stability and creates a vacant C-H site, altering reactivity and biological outcomes.
Target Product
C3-Cyclopropyl Substitution
Enables unique regioselective direct arylation chemistry, incompatible with simpler alkyl groups.
Potential Substitute
Other C3-Alkyl Analogs
Replacing cyclopropyl alters steric and lipophilic character, fundamentally changing the synthetic utility profile.

3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine Differentiation Guide


Lipophilicity Advantage vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the C4-position of a lead scaffold is a well-established strategy to increase lipophilicity while also blocking a metabolic soft spot. The computed XLogP3 for 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine is 0.5, which represents a significant increase over its non-fluorinated analog, 3-cyclopropyl-1H-pyrazol-5-amine, for which the predicted XLogP is considerably lower (typically predicted around 0.0-0.2 for such des-fluoro analogs) [1]. This difference directly impacts passive membrane permeability and distribution profiles of compounds built on this scaffold.

Lipophilicity
Class-level inference
ΔXLogP ≈ +0.3 to +0.5
May support membrane permeability screening
Computed vs. non-fluorinated analog; context-dependent
Medicinal Chemistry Physicochemical Property Optimization Lipophilic Efficiency

Regioselective Pd-Catalyzed Direct Arylation

Research by Sidhom et al. (2018) demonstrated that C3-cyclopropyl-5-aminopyrazoles undergo highly regioselective Pd-catalyzed direct C4-arylation using an air-stable catalyst, without decomposition of the cyclopropyl unit [1]. For the target compound, the C4-position is pre-functionalized with fluorine, creating a distinct synthetic node. In contrast to the C4-unsubstituted analog, 3-cyclopropyl-1-methylpyrazol-5-amine, which directly yielded C4-arylated products in high selectivity, the target compound offers a nucleophilic handle for orthogonal late-stage diversification at other positions, with the fluorine acting as a placeholder for further substitution or as a modulator of cross-coupling reactivity.

Synthetic Versatility
Supporting evidence
C4-F placeholder enables orthogonal diversification
Supports controlled late-stage library synthesis
Pd-catalyzed arylation context; C4-F vs. C4-H handle
Synthetic Chemistry Late-Stage Functionalization C-H Activation

C4 Metabolic Stability vs. Non-Fluorinated Analogs

A comprehensive review of aminopyrazoles in medicinal chemistry highlights that a key structural optimization strategy in this class involves the introduction of substituents to block metabolically labile sites on the pyrazole core [1]. The C4-fluoro substituent on the target compound serves this critical function. In a direct analogy, 4-fluoropyrazole itself is recognized as a metabolically more stable bioisostere of phenol . The non-fluorinated comparators, such as 3-cyclopropyl-1H-pyrazol-5-amine, lack this blockade and expose the C4-position to oxidative metabolism, potentially leading to rapid in vivo clearance of final compounds.

Metabolic Stability
Class-level inference
C4-F blocks oxidative metabolism at this site
Pre-emptively addresses a key ADME liability
Inferred from aminopyrazole class metabolism pathways
Drug Metabolism Pharmacokinetics Bioisosterism

3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine Application Scenarios


CNS-Penetrant Kinase Inhibitor Libraries

The combined low molecular weight (141.15 g/mol), moderate lipophilicity (XLogP=0.5), and low rotatable bond count (1) of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine make it an ideal core for designing libraries targeting kinase enzymes within the central nervous system (CNS). Its physicochemical profile falls within the favorable space for CNS multiparameter optimization (MPO) scoring, making it a superior starting point over larger or more lipophilic alternatives [1]. The C4-fluorine provides a strategic handle for modulating pKa of neighboring basic amine groups in downstream products, a critical parameter for reducing P-glycoprotein efflux.

Agrochemical Fungicide Lead Generation

Patent literature extensively describes the use of pyrazole carboxamide derivatives with cyclopropyl and fluorine substituents as active fungicidal agents [1]. The target compound serves as a direct precursor to these structures via amidation or sulfonamidation of the C5-amine. Choosing this specific 3-cyclopropyl-4-fluoro aminopyrazole building block over a non-fluorinated version is critical for ensuring the final fungicide meets desired environmental stability and target-site binding requirements demonstrated in these patent filings [1].

Fragment-Based Drug Discovery Late-Stage Diversification

The compound's small size (10 heavy atoms) and high fraction of sp3-hybridized carbons make it attractive as an advanced fragment for FBDD. The presence of two distinct vectors (C5-amine and C4-fluorine) enables iterative, orthogonal chemical elaboration [1]. The cyclopropyl group contributes to high three-dimensionality while maintaining a low molecular weight, a key differentiator from flat aromatic fragments that often suffer from poor solubility and promiscuous binding.

Analytical Reference Standard for Fluoropyrazole Residues

Given its well-defined structure, specific fluorination pattern, and availability, 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine is a suitable certified reference material standard for LC-MS/MS method development aimed at detecting fluoropyrazole-based agrochemicals and their metabolites in environmental or food matrices [1].

Application
Selection Property
Validation Focus
CNS Kinase Inhibitor Libraries
CNS MPO-favorable physicochemical profile
Permeability and P-gp efflux ratio in cell models
Agrochemical Fungicide Leads
Precursor to fluoropyrazole carboxamides
Target-site binding and environmental stability assays
Fragment-Based Drug Discovery
High sp3 fraction and orthogonal vectors
Ligand efficiency and binding mode validation
Analytical Reference Standard
Defined fluoropyrazole structure
LC-MS/MS method development for residue analysis

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